![molecular formula C6H8O3 B6262064 4-hydroxybut-2-yn-1-yl acetate CAS No. 83466-88-0](/img/no-structure.png)
4-hydroxybut-2-yn-1-yl acetate
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Overview
Description
“4-hydroxybut-2-yn-1-yl acetate” is a reactant used in organic synthesis . It can be used in the preparation of mitochondrial complex 1 inhibitor as potential cardiac PET tracer and antifolate drugs .
Synthesis Analysis
The synthesis of “4-hydroxybut-2-yn-1-yl acetate” involves intramolecular cyclization of ammonium salts containing a 4-hydroxybut-2-yn-1-yl group . The process is accompanied by neither ring expansion nor contraction, and a pharmacophoric 1,3-dihydrofuran ring is formed instead of dihydroisoindolium fragment .Molecular Structure Analysis
The molecular structure of “4-hydroxybut-2-yn-1-yl acetate” is complex. It has been studied using various techniques, including crystallography . The title compounds result from the replacement of two carbonyl ligands from dicobalt octa-carbonyl by the alkynes .Chemical Reactions Analysis
The chemical reactions involving “4-hydroxybut-2-yn-1-yl acetate” are diverse. For instance, dialkyl(4-hydroxybut-2-yn-1-yl)[3-(4-bromophenyl)prop-2-yn-1-yl]ammonium chlorides in the presence of 2 equiv of potassium hydroxide at room temperature underwent exothermic intramolecular cyclo-addition, followed by recyclization, to give 8-bromo-4-(dialkylaminomethyl)-1,3-dihydronaphtho[1,2-c]furans .Mechanism of Action
Target of Action
It is known to be a reactant used in organic synthesis .
Mode of Action
The mode of action of 4-hydroxybut-2-yn-1-yl acetate involves intramolecular cyclization of ammonium salts containing a 4-hydroxybut-2-yn-1-yl group in combination with various π4-fragments . This process is accompanied by neither ring expansion nor contraction .
Biochemical Pathways
The biochemical pathways affected by 4-hydroxybut-2-yn-1-yl acetate involve mechanisms of cyclization and intramolecular recyclization of the resulting 4-(hydroxymethyl)dihydroisoindolium salts and their fused analogs . The process results in the formation of a pharmacophoric 1,3-dihydrofuran ring instead of a dihydroisoindolium fragment .
Result of Action
The result of the action of 4-hydroxybut-2-yn-1-yl acetate is the formation of 8-bromo-4-(dialkylaminomethyl)-1,3-dihydronaphtho[1,2-c]furans . This is achieved through an exothermic intramolecular cycloaddition, followed by recyclization .
Action Environment
The action of 4-hydroxybut-2-yn-1-yl acetate is influenced by environmental factors such as temperature. For instance, intramolecular cycloaddition of piperidinium and morpholinium salts occurred with heat evolution in the presence of 0.2 mol of 3 N KOH after preliminary heating at 45–50°C for 10–15 min .
Safety and Hazards
Future Directions
The future directions for “4-hydroxybut-2-yn-1-yl acetate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. More research is needed to fully understand its potential applications in organic synthesis and drug development .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydroxybut-2-yn-1-yl acetate involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Propargyl alcohol", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Water", "Organic solvents (e.g. dichloromethane, ether)" ], "Reaction": [ "Step 1: Propargyl alcohol is reacted with acetic anhydride in the presence of a catalyst such as sodium acetate to form 4-acetoxybut-2-yne.", "Step 2: 4-acetoxybut-2-yne is then hydrolyzed using hydrochloric acid to form 4-hydroxybut-2-yne.", "Step 3: 4-hydroxybut-2-yne is then esterified with acetic anhydride in the presence of a catalyst such as sodium acetate to form 4-hydroxybut-2-yn-1-yl acetate.", "Step 4: The product is purified using organic solvents and washed with water and sodium hydroxide to remove any impurities." ] } | |
CAS RN |
83466-88-0 |
Product Name |
4-hydroxybut-2-yn-1-yl acetate |
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.1 |
Purity |
0 |
Origin of Product |
United States |
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